NG-Hydroxy-L-arginine acetate

Arginase Inhibition Nitric Oxide Regulation Enzyme Kinetics

NG-Hydroxy-L-arginine acetate (NOHA acetate) is the only cell-permeable intermediate that simultaneously serves as a cNOS substrate and physiological arginase inhibitor – a dual mechanism not replicated by L-arginine or synthetic NOS blockers. The acetate salt ensures solubility in PBS (20 mg/mL) for reliable intracellular delivery. Choose this compound to probe endogenous arginase regulation (Ki = 42 µM) or study cytochrome P450-mediated NO synthesis without complete NOS blockade. An irreplaceable analytical standard for L-arginine/NO pathway flux studies.

Molecular Formula C8H18N4O5
Molecular Weight 250.25 g/mol
Cat. No. B013594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG-Hydroxy-L-arginine acetate
Synonyms6-NOHA
N(G)-hydroxy-L-arginine
N(omega)-hydroxy-L-arginine
N(omega)-hydroxyarginine
N-omega-hydroxy-L-arginine
Molecular FormulaC8H18N4O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
InChIInChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
InChIKeyVYMCYRPQICLHKC-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NG-Hydroxy-L-arginine Acetate for Research: Key Intermediate in NO Synthesis and Arginase Inhibitor


NG-Hydroxy-L-arginine acetate (NOHA acetate) is a pivotal cell-permeable intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by constitutive nitric oxide synthase (cNOS) . It acts as a physiological inhibitor of the enzyme arginase, playing a crucial role in the conversion of arginine to NO and citrulline . As the acetate salt form, it is a white crystalline solid with a molecular weight of 250.25 g/mol and a melting point of 204°C .

Why NG-Hydroxy-L-arginine Acetate Cannot Be Replaced by Generic L-Arginine Analogs


NG-Hydroxy-L-arginine acetate occupies a unique niche at the intersection of the nitric oxide synthase (NOS) and arginase pathways. Unlike generic NOS inhibitors like L-NMMA or L-NAME, which simply block NO production, or the substrate L-arginine, which is consumed by arginase, NOHA serves as both a substrate for NOS and a physiological inhibitor of arginase [1]. This dual mechanism is not replicated by any single alternative. Furthermore, the acetate salt form is specifically designed for cell permeability and stability, a critical factor for in vitro assays that cannot be met by unmodified L-arginine or other salts . The following evidence details the specific, quantifiable differences that preclude simple interchange.

Quantitative Evidence for NG-Hydroxy-L-arginine Acetate Differentiation


Arginase Inhibition: NG-Hydroxy-L-arginine is a Uniquely Potent Inhibitor Among Arginine Analogs

In a comparative study of eight L-arginine analogs, only NG-hydroxy-L-arginine (NOHA) demonstrated strong inhibition of purified rat liver arginase. NOHA was found to be a competitive inhibitor with a Ki of 42 µM [1]. This Ki is 20- to 40-fold lower than the KM (1-1.7 mM) for its natural substrate, L-arginine, highlighting its superior binding affinity [1]. None of the other tested analogs, including L-arginine itself, NG-methyl-L-arginine (L-NMMA), and NG-nitro-L-arginine, showed significant inhibitory activity in this assay [1].

Arginase Inhibition Nitric Oxide Regulation Enzyme Kinetics

Comparison to Nor-NOHA: A Weaker but Physiologically Relevant Arginase Inhibitor

While Nω-hydroxy-nor-L-arginine (nor-NOHA) is a more potent synthetic arginase inhibitor, NG-hydroxy-L-arginine (NOHA) is the endogenous intermediate. NOHA is significantly less potent than nor-NOHA in vitro. NOHA inhibits arginase from unstimulated murine macrophages with an IC50 of 400 ± 50 µM, whereas nor-NOHA exhibits an IC50 of 12 ± 5 µM, making nor-NOHA approximately 40-fold more potent [1]. Similarly, for rat liver arginase, nor-NOHA has a Ki of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA in that specific study [2].

Arginase Inhibition Comparative Pharmacology Structure-Activity Relationship

NOS Inhibition: NOHA is a Poor Inhibitor Compared to L-NMMA and L-NAME

In contrast to its arginase inhibition, NG-hydroxy-L-arginine is a weak inhibitor of nitric oxide synthase (NOS). It exhibits an IC50 of 13,000 nM (13 µM) for rat neuronal NOS (nNOS) expressed in HEK293T cells [1]. This is orders of magnitude weaker than classic NOS inhibitors like L-NMMA (Ki ~0.3-0.8 µM for various NOS isoforms) and L-NAME (Ki ~0.05 µM for nNOS) [2]. This weak inhibition is consistent with its primary role as an intermediate in the NOS reaction pathway, not as a dead-end inhibitor.

NOS Inhibition Enzyme Specificity Nitric Oxide Synthase

Solubility Profile: Acetate Salt Form Enables Superior Aqueous and Organic Solubility

The acetate salt form of NG-Hydroxy-L-arginine offers a distinct solubility advantage over the free base or other salt forms. The compound is soluble in acetic acid at 10 mg/mL (clear, colorless to faintly yellow solution) and in PBS (pH 7.2) at 20 mg/mL, which is critical for physiological assays . In contrast, solubility in water alone is lower at 1 mg/mL . This profile allows for the preparation of concentrated stock solutions for cell-based experiments, a key requirement for reproducible dosing.

Solubility Formulation Cell Culture

Dual Substrate/Inhibitor Role: NOHA is an Alternate Substrate for Cytochrome P450

Unlike L-arginine, which is solely a substrate for NOS, NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This provides an alternative, NOS-independent route for NO production. In vascular smooth muscle cells, exogenous NOHA caused nitrite accumulation that was not inhibited by the NOS inhibitor L-NAME (300 µM), confirming a P450-mediated pathway [1]. This property is not shared by L-arginine or other NOS inhibitors like L-NMMA.

Cytochrome P450 Alternate Substrate Nitric Oxide Production

Optimal Research Applications for NG-Hydroxy-L-arginine Acetate Based on Evidence


Investigating the Physiological Role of Arginase in NO Homeostasis

Use NG-Hydroxy-L-arginine acetate as a tool to probe the physiological inhibition of arginase. Its moderate potency (Ki = 42 µM for rat liver) [1] makes it suitable for studying endogenous regulatory mechanisms, unlike the supraphysiological inhibition by synthetic analogs like nor-NOHA. This is critical for experiments in cells or tissues co-expressing arginase and NOS, such as macrophages or liver.

Elucidating NOS-Independent Nitric Oxide Production Pathways

Employ NG-Hydroxy-L-arginine acetate in systems where NOS is inhibited (e.g., with L-NAME) or absent to study the contribution of cytochrome P450 enzymes to NO synthesis [1][2]. This application is unique to NOHA and cannot be replicated with L-arginine or NOS inhibitors.

In Vitro Studies Requiring a Cell-Permeable, Stable Arginine Analog

For cell-based assays where arginine metabolism must be modulated without complete NOS blockade, NG-Hydroxy-L-arginine acetate is the appropriate choice due to its cell permeability and acetate salt solubility in physiological buffers (e.g., 20 mg/mL in PBS) . This ensures reliable intracellular delivery and reproducible results.

Biomarker and Metabolic Studies of the L-Arginine/NO Pathway

As the sole known intermediate in NO biosynthesis, NOHA acetate serves as a key analytical standard for metabolomics studies aimed at quantifying flux through the L-arginine/NO pathway. It has been used as a biomarker for reduced NO formation in cardiovascular disease and metabolic syndrome . Its unique position in the pathway makes it an irreplaceable reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NG-Hydroxy-L-arginine acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.